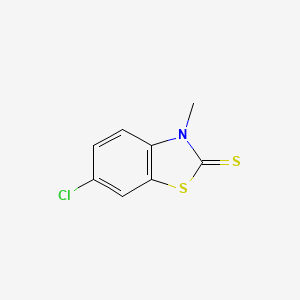
6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione: is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzothiazole ring substituted with a chlorine atom at the 6th position, a methyl group at the 3rd position, and a thione group at the 2nd position. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chlorobenzenethiol with acetic anhydride, followed by cyclization under acidic conditions. The reaction conditions often include heating and the use of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced benzothiazole derivatives.
Substitution: Substituted benzothiazoles with various functional groups.
Scientific Research Applications
Chemistry: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione is used as a building block in organic synthesis
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: In the materials science field, this compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
6-Chloro-2-methyl-1,3-benzothiazole: Similar structure but with a different substitution pattern.
3-Methyl-1,3-benzothiazole-2-thione: Lacks the chlorine substitution.
6-Chloro-1,3-benzothiazole-2-thione: Lacks the methyl substitution.
Uniqueness: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
21261-85-8 |
|---|---|
Molecular Formula |
C8H6ClNS2 |
Molecular Weight |
215.7 g/mol |
IUPAC Name |
6-chloro-3-methyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H6ClNS2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 |
InChI Key |
HMTAUYZCPOWDRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


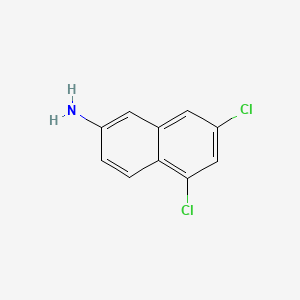



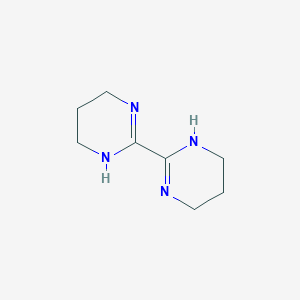
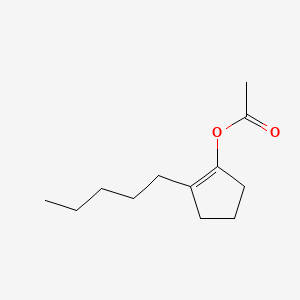
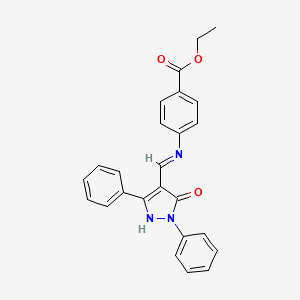
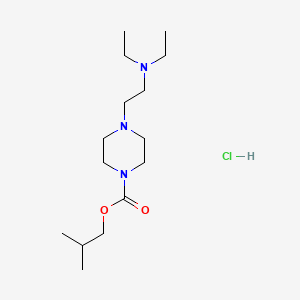


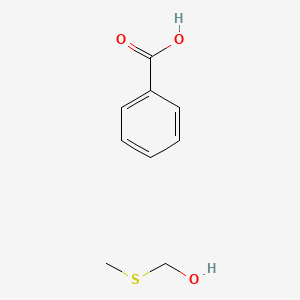
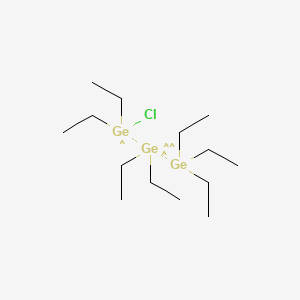

![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)
